molecular formula C10H21N B13807900 (2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine CAS No. 223750-65-0

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine

Katalognummer: B13807900
CAS-Nummer: 223750-65-0
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: RBMUAGDCCJDQLE-ZDGBYWQASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine is a chiral amine compound with a cyclohexane ring substituted with a methyl group and an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine can be achieved through several methods. One common approach involves the stereoselective reduction of the corresponding ketone, (2S,5R)-2-isopropyl-5-methylcyclohexanone, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol. The reaction is typically carried out at low temperatures to maintain stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to reduce the corresponding ketone to the desired amine. The process is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in THF or ether, NaBH4 in ethanol or methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines, amides.

Wissenschaftliche Forschungsanwendungen

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Wirkmechanismus

The mechanism of action of (2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,5R)-2-isopropyl-5-methylcyclohexanone
  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate
  • (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with selective biological activity.

Eigenschaften

CAS-Nummer

223750-65-0

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3/t8-,9+,10?/m1/s1

InChI-Schlüssel

RBMUAGDCCJDQLE-ZDGBYWQASA-N

Isomerische SMILES

C[C@@H]1CC[C@H](C(C1)N)C(C)C

Kanonische SMILES

CC1CCC(C(C1)N)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.